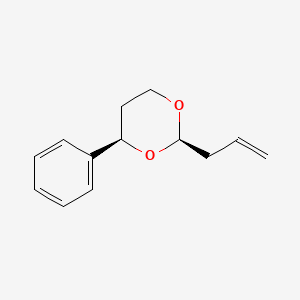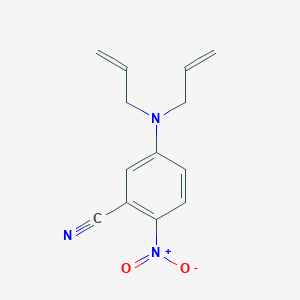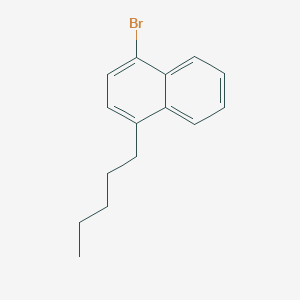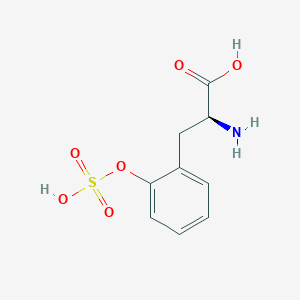
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with phenyl and prop-2-en-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted diols with allyl halides in the presence of a strong base to facilitate the formation of the dioxane ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of (2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxane ring and substituents may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling proteins.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane: Similar structure but with a propyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(methyl)-1,3-dioxane: Contains a methyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(ethyl)-1,3-dioxane: Features an ethyl group in place of the allyl group.
Uniqueness
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
652146-29-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2R,4R)-4-phenyl-2-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-,13-/m1/s1 |
InChI Key |
OFFWTFFLOOECTO-CHWSQXEVSA-N |
Isomeric SMILES |
C=CC[C@@H]1OCC[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC1OCCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






phenylsilane](/img/structure/B12537496.png)
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)




![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
